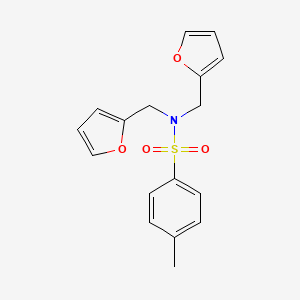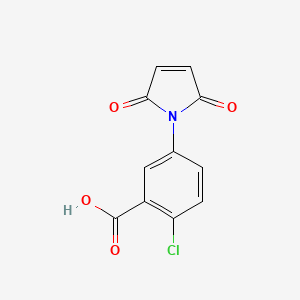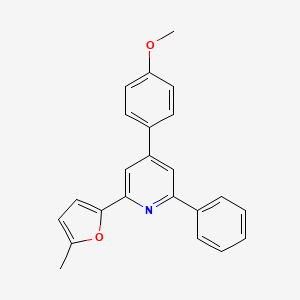![molecular formula C11H12F3NO2 B5860677 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 81654-47-9](/img/structure/B5860677.png)
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
描述
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as TFEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. TFEA is a small molecule that has been shown to have various biological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Studies have shown that 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its small size, which allows it to easily penetrate cell membranes and reach its target. 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is also relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one limitation of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is in the development of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the study of the mechanism of action of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide, which may provide insights into the development of new drugs. Additionally, further research is needed to explore the potential neuroprotective effects of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is a promising compound with various biological effects that make it a potential candidate for drug development. Its small size, ease of synthesis, and potential applications in cancer and inflammatory diseases make it an attractive target for further research. While there are still many unanswered questions about its mechanism of action and potential uses, 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide represents an exciting area of research in the field of pharmaceuticals.
科学研究应用
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have various biological effects, making it a promising candidate for drug development. One of the main applications of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is in the field of cancer research. Studies have shown that 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-9-4-2-8(3-5-9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLCLLXPCZJIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358302 | |
| Record name | 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
CAS RN |
81654-47-9 | |
| Record name | 2,2,2-Trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81654-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


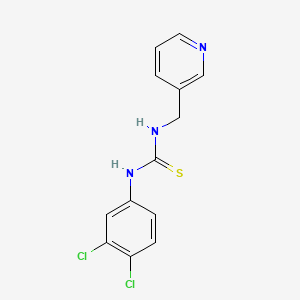
![5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5860615.png)
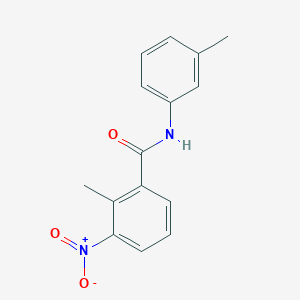

![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)
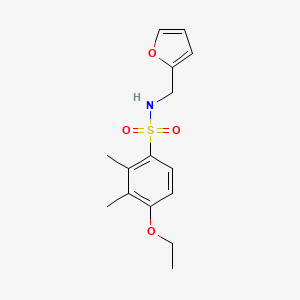

![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
